molecular formula C14H19F3N2O2 B8634455 Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate

Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate

Cat. No. B8634455
M. Wt: 304.31 g/mol
InChI Key: USUBNRBRRIRPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C14H19F3N2O2 and its molecular weight is 304.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate

Molecular Formula

C14H19F3N2O2

Molecular Weight

304.31 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-[3-(trifluoromethyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-11(8-18)9-5-4-6-10(7-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3,(H,19,20)

InChI Key

USUBNRBRRIRPTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Of the compound from Example 100A, 3.87 g (11.2 mmol) were hydrogenated in 230 ml of methanol with 5 ml of Raney nickel suspension (50% in water) at a hydrogen pressure of 3 bar for 3 h. The reaction mixture was filtered over celite and washed with methanol, and the filtrate was freed from the solvent on a rotary evaporator. The residue was dried in an HV. This gave 3.50 g (99% of theory) of the title compound.
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Synthesis routes and methods II

Procedure details

Of the compound from Example 12A, 248 mg (1.04 mmol) were introduced in methanol and admixed with 20 mg of palladium (10% on activated carbon). Hydrogenation took place under atmospheric pressure at RT overnight. The reaction mixture was filtered and the filtrate concentrated under reduced pressure. This gave 300 mg (88% of theory) of the title compound.
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